Vildagliptin carboxy acid metabolite

Pharmacokinetics Metabolite Profiling DPP-4 Inhibition

Vildagliptin Carboxy Acid Metabolite (M20.7/LAY151) is the mandatory primary reference standard for LC-MS/MS method validation in bioequivalence studies. As the major plasma circulating species (55% AUC), its use is required by the FDA and EMA to ensure assay specificity. Unlike active metabolites of other gliptins, M20.7 is pharmacologically inactive, making authentic reference material critical to avoid analytical errors. It is also an ICH-specified impurity for quality control and the key probe for non-CYP-mediated, DPP-4-catalyzed hydrolysis studies. Choose the authentic M20.7 standard to protect data integrity across your entire analytical, regulatory, and research workflows.

Molecular Formula C17H26N2O4
Molecular Weight 322.4 g/mol
Cat. No. B13386989
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVildagliptin carboxy acid metabolite
Molecular FormulaC17H26N2O4
Molecular Weight322.4 g/mol
Structural Identifiers
SMILESC1CC(N(C1)C(=O)CNC23CC4CC(C2)CC(C4)(C3)O)C(=O)O
InChIInChI=1S/C17H26N2O4/c20-14(19-3-1-2-13(19)15(21)22)9-18-16-5-11-4-12(6-16)8-17(23,7-11)10-16/h11-13,18,23H,1-10H2,(H,21,22)
InChIKeyKWZNLUFQUDQQJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Vildagliptin Carboxy Acid Metabolite (M20.7) for Pharmacokinetic Analysis and Analytical Reference Standards


Vildagliptin carboxy acid metabolite, designated M20.7 or LAY151 (CAS: 565453-40-9), is the major circulating metabolite of the dipeptidyl peptidase-4 (DPP-4) inhibitor vildagliptin, formed via hydrolysis of the parent drug's cyano group [1]. It is a pharmacologically inactive carboxylic acid derivative [2]. Its predominant presence in human plasma, accounting for 55% of total drug-related material AUC, makes it an essential analytical reference standard for bioequivalence studies, therapeutic drug monitoring, and metabolism research [3].

Why a Generic DPP-4 Inhibitor or Its Metabolite Cannot Replace Vildagliptin Carboxy Acid Metabolite (M20.7)


The DPP-4 inhibitor class exhibits profound heterogeneity in metabolite pharmacology and analytical behavior. Vildagliptin's M20.7 is unique as a pharmacologically *inactive*, hydrolysis-derived major metabolite [1]. In stark contrast, saxagliptin's major metabolite (BMS-510849) is pharmacologically active and CYP-derived, while linagliptin is negligibly metabolized [2]. Even within the cyanopyrrolidine subclass, saxagliptin's nitrile group resists hydrolysis, a key differentiator [3]. Therefore, substituting M20.7 with another DPP-4 inhibitor, its active metabolite, or a structurally similar compound introduces critical errors in analytical method validation, bioequivalence assessment, and toxicological studies, directly compromising regulatory compliance and data integrity.

Quantitative Differentiation of Vildagliptin Carboxy Acid Metabolite (M20.7) Against In-Class Comparators


M20.7 vs. Parent Drug Vildagliptin: Plasma Exposure and Pharmacological Activity

Vildagliptin carboxy acid metabolite (M20.7) demonstrates a clear differentiation from its parent drug, vildagliptin, in terms of both systemic exposure and target engagement. In a human mass balance study, M20.7 accounted for 55% of total plasma radioactivity AUC, which is 2.1-fold higher than the 25.7% accounted for by the parent drug vildagliptin [1]. This demonstrates M20.7 is the predominant circulating species. Critically, while vildagliptin is a potent DPP-4 inhibitor with an IC50 of approximately 8.0 nM, M20.7 is pharmacologically inactive, exhibiting an IC50 of 477 µM for DPP-4 in human Caco-2 cells [2]. This represents a ~60,000-fold loss in potency.

Pharmacokinetics Metabolite Profiling DPP-4 Inhibition

M20.7 vs. Saxagliptin's Active Metabolite (BMS-510849): Pharmacological Activity Dichotomy

A critical differentiator between vildagliptin carboxy acid metabolite (M20.7) and the major metabolite of saxagliptin (BMS-510849) is their pharmacological activity. M20.7 is an inactive metabolite (DPP-4 IC50 = 477 µM) . In contrast, BMS-510849 is a pharmacologically active metabolite that retains ~50% of the parent drug's DPP-4 inhibitory potency, with an estimated IC50 of ~3.0 nM [1]. This fundamental difference in target engagement dictates their respective use cases: M20.7 as an analytical marker of vildagliptin metabolism and excretion, and BMS-510849 as a contributor to the overall pharmacodynamic effect of saxagliptin.

Comparative Metabolism Pharmacodynamics Drug-Drug Interaction Risk

M20.7 vs. Other Vildagliptin Metabolites (M15.3, M20.2): Differential Abundance as a Key Analytical Target

Vildagliptin is metabolized via multiple pathways, yielding several minor metabolites (M15.3, M20.2, M20.9, M21.6) in addition to the major metabolite M20.7 [1]. The key quantitative differentiator is the magnitude of formation. In a human ADME study, M20.7 is the predominant metabolite, representing the major portion of the 69.7% of the dose recovered as metabolites [1]. In contrast, pathways like amide bond hydrolysis (M15.3), glucuronidation (M20.2), and pyrrolidine oxidation (M20.9, M21.6) are minor. Furthermore, the hydrolysis of vildagliptin to M20.7 is not mediated by cytochrome P450 enzymes, a feature distinguishing it from the metabolic pathways of saxagliptin and contributing to a lower drug-drug interaction risk [2].

Metabolic Pathway Analysis Bioanalytical Method Development Stability Testing

M20.7 Renal Handling: Unique Transporter Interaction Profile (OAT3 Substrate) vs. Parent Drug

The disposition of M20.7 in the kidney is mediated by specific transporters, providing a key mechanistic differentiation from its parent drug. In vitro studies identified M20.7 as a substrate for the organic anion transporter 3 (OAT3) [1]. This is a critical finding because in a rat model of chronic renal failure (5/6 nephrectomy), plasma exposure of M20.7 increased by 7.51-fold, whereas vildagliptin exposure increased by only 45.8% [1]. This massive, differential accumulation of the metabolite in renal impairment is attributed to the inhibition of OAT3-mediated renal secretion by accumulated uremic toxins, a mechanism that does not affect the high-permeability parent drug to the same extent.

Drug Transporters Renal Impairment Pharmacokinetic Modeling

Validated Application Scenarios for Vildagliptin Carboxy Acid Metabolite (M20.7) Reference Standards


Bioanalytical Method Validation for Vildagliptin Pharmacokinetic Studies

M20.7 is the mandatory primary reference standard for developing and validating LC-MS/MS or HPLC-UV methods to quantify vildagliptin metabolism. As the major circulating species (55% of plasma AUC) [1], its accurate measurement is required by regulatory agencies (e.g., FDA, EMA) for bioequivalence studies and therapeutic drug monitoring. Using the authentic M20.7 standard ensures accurate identification and quantification, as opposed to relying on structurally similar but non-identical alternatives that would compromise assay specificity and accuracy.

Pharmaceutical Impurity Profiling and Quality Control (QC)

In pharmaceutical manufacturing, M20.7 is a specified impurity in vildagliptin drug substance and drug product. Its quantification is essential for batch release, stability studies, and shelf-life determination as per ICH guidelines. A high-purity analytical standard of M20.7 is required to develop a stability-indicating HPLC method to monitor for hydrolytic degradation of the active pharmaceutical ingredient (API) . This ensures product quality and patient safety throughout the product lifecycle.

Mechanistic Investigation of Drug-Drug Interactions (DDI) and Renal Transporter Studies

The specific identification of M20.7 as an OAT3 substrate makes its reference standard crucial for conducting in vitro and in vivo DDI studies [2]. Researchers use the standard to probe the role of OAT3 and the impact of uremic toxins on vildagliptin excretion. This application is unique to M20.7 among DPP-4 inhibitor metabolites, as it explains the substantial and disproportionate increase in its plasma levels during renal impairment, a phenomenon not observed to the same degree with the parent drug or metabolites of other gliptins.

In Vitro Metabolism and Enzyme Kinetics Studies

M20.7 is the key product for studying the non-CYP-mediated, DPP-4-catalyzed hydrolysis of vildagliptin [3]. A quantitative analytical standard is required to measure M20.7 formation rates in hepatocyte or subcellular fraction incubations. This enables precise determination of enzyme kinetics (Km, Vmax) and assessment of interindividual variability in hepatic DPP-4 activity, which shows a 3.6-fold range in human liver samples [4], providing crucial data for population PK modeling.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for Vildagliptin carboxy acid metabolite

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.